molecular formula C21H13NO8 B13702532 2,6-Di(2',5'-dicarboxylphenyl)pyridine

2,6-Di(2',5'-dicarboxylphenyl)pyridine

Cat. No.: B13702532
M. Wt: 407.3 g/mol
InChI Key: ATFATVISUIEMEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- typically involves the reaction of 2,6-dibromopyridine with terephthalic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis-.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid: A simpler analog with two carboxylic acid groups attached to a benzene ring.

    2,6-Dibromopyridine: A precursor used in the synthesis of 1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis-.

    Pyridine-2,6-dicarboxylic acid: Another related compound with a pyridine ring and two carboxylic acid groups.

Uniqueness

1,4-Benzenedicarboxylic acid, 2,2’-(2,6-pyridinediyl)bis- is unique due to its combination of a pyridine ring with two benzenedicarboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H13NO8

Molecular Weight

407.3 g/mol

IUPAC Name

2-[6-(2,5-dicarboxyphenyl)pyridin-2-yl]terephthalic acid

InChI

InChI=1S/C21H13NO8/c23-18(24)10-4-6-12(20(27)28)14(8-10)16-2-1-3-17(22-16)15-9-11(19(25)26)5-7-13(15)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

ATFATVISUIEMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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